Val-Arg-Pro-DL-Arg-Fluoromethylketone
Description
Overview of the Chemical Compound and its Classification as a Protease Inhibitor
Val-Arg-Pro-DL-Arg-Fluoromethylketone, often abbreviated as Z-VRPR-FMK, is a synthetic, cell-permeable tetrapeptide that functions as a potent and irreversible inhibitor of the paracaspase MALT1. hongtide.comglpbio.com Structurally, it is a member of the peptidyl fluoromethyl ketone (PFMK) class of compounds. evitachem.com The sequence of the peptide (Val-Arg-Pro-Arg) is based on an optimal substrate sequence for metacaspase, a related protease. hongtide.comglpbio.com The key to its inhibitory function lies in the fluoromethyl ketone group attached to the C-terminus of the peptide backbone. evitachem.com This electrophilic group allows the compound to act as a covalent inhibitor, forming a stable, irreversible bond with the target enzyme, thereby blocking its active site and inhibiting its proteolytic activity. evitachem.com
Protease inhibitors are broadly classified based on the type of protease they target, such as serine, cysteine, aspartyl, and metalloprotease inhibitors. nih.gov MALT1 is a paracaspase, a type of cysteine protease that specifically cleaves substrates after an arginine residue. nih.gov Consequently, this compound is classified as a targeted cysteine protease inhibitor. evitachem.comresearchgate.net Its mechanism involves mimicking the natural substrate of MALT1, which allows it to enter the enzyme's active site where the fluoromethyl ketone moiety reacts with a key cysteine residue, leading to inactivation of the enzyme. evitachem.com This specificity makes it a valuable tool in studying the biological pathways regulated by MALT1. chemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | MALT1 Inhibitor, Z-VRPR-FMK | hongtide.commedchemexpress.com |
| Molecular Formula | C31H49FN10O6 | hongtide.comevitachem.com |
| Molecular Weight | 676.79 g/mol | hongtide.comevitachem.com |
| CAS Number | 1926163-57-6 | hongtide.comevitachem.com |
| Class | Peptidyl Fluoromethylketone (PFMK), Protease Inhibitor | evitachem.comchemimpex.com |
| Function | Irreversible inhibitor of paracaspase MALT1 | hongtide.comglpbio.com |
Historical Context of Peptidyl Fluoromethylketone Inhibitors in Protease Research
The development of peptidyl fluoromethyl ketones (PFMKs) as protease inhibitors represents a significant advancement in medicinal chemistry and drug discovery. researchgate.netnih.gov Research into this class of compounds gained momentum over the past few decades, driven by the need for more selective and stable enzyme inhibitors. nih.gov Early work in the field focused on peptidyl chloromethyl ketones (CMKs), which were effective but often suffered from high reactivity, leading to non-specific binding with other biological molecules and potential toxicity. mdpi.com
PFMKs emerged as a superior alternative due to the unique properties of the carbon-fluorine bond. mdpi.com The introduction of a fluorine atom adjacent to the ketone group increases the electrophilicity of the carbonyl carbon, making it a potent target for nucleophilic attack by residues like cysteine or serine in a protease's active site. researchgate.net However, the inherent strength of the C-F bond makes PFMKs less reactive than their chloro- or bromomethyl ketone counterparts, resulting in greater selectivity for the intended enzyme target. mdpi.com
The first peptidyl mono-fluoromethyl ketones were reported in the 1980s and were identified as powerful, irreversible inhibitors of the cysteine protease cathepsin B. nih.govmdpi.com This discovery paved the way for the design and synthesis of a wide array of PFMKs tailored to inhibit various proteases, including caspases and viral proteases. nih.gov Their ability to act as highly selective, covalent inhibitors has made them invaluable as chemical probes for studying enzyme function and as lead compounds in the development of therapeutics for diseases ranging from arthritis to cancer. researchgate.netmdpi.com
Significance of MALT1 as a Biological Target in Immune Signaling and Disease
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a central player in the regulation of the immune system. nih.govnih.gov It functions as a unique dual-purpose protein, acting as both a scaffold molecule and a protease to control immune responses. researchgate.net MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for activating the transcription factor nuclear factor-kappa B (NF-κB) in response to signals from antigen receptors on T cells and B cells. nih.govaacrjournals.org This NF-κB activation is fundamental for lymphocyte activation, proliferation, and survival, thereby enabling an effective immune response. nih.gov
The importance of MALT1 extends beyond normal immunity into the realm of pathology. frontiersin.org Dysregulated or constitutively active MALT1 is a hallmark of certain cancers, particularly hematological malignancies like the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL) and MALT lymphoma. nih.govaacrjournals.orghelmholtz-munich.de In these cancers, persistent MALT1 activity drives chronic NF-κB signaling, which promotes tumor cell survival, proliferation, and metastasis. researchgate.netnih.gov Overexpression and a tumor-promoting role for MALT1 have also been identified in various solid tumors. nih.govfrontiersin.org Furthermore, aberrant MALT1 signaling is implicated in some autoimmune and inflammatory diseases. nih.govresearchgate.net
Given its crucial role in driving cancer cell growth and survival, the protease function of MALT1 has emerged as a highly attractive therapeutic target. nih.govaacrjournals.orghelmholtz-munich.de Pharmacological inhibition of MALT1's proteolytic activity is a promising strategy for treating these MALT1-dependent malignancies and potentially other inflammatory conditions. nih.govnih.gov This has spurred the development of specific MALT1 inhibitors, like this compound, as tools to study its function and as potential starting points for new cancer therapies. nih.govnih.gov
Table 2: Role of MALT1 in Health and Disease
| Aspect | Description | Source |
| Normal Function | Key mediator of NF-κB activation in lymphocytes, essential for adaptive immunity. | nih.govaacrjournals.org |
| Mechanism | Acts as a scaffold protein and an arginine-specific cysteine protease. | nih.govresearchgate.net |
| Role in Cancer | Drives survival and proliferation in lymphomas (e.g., ABC-DLBCL) and solid tumors through constitutive NF-κB activation. | nih.govaacrjournals.orgfrontiersin.org |
| Role in Other Diseases | Implicated in the pathogenesis of certain autoimmune and inflammatory disorders. | nih.govresearchgate.net |
| Therapeutic Potential | Inhibition of MALT1 protease activity is a key strategy for treating MALT1-addicted cancers and immunomodulation. | nih.govnih.govnih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C31H49FN10O6 |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C31H49FN10O6/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41,47)(H4,33,34,37)(H4,35,36,38)/t21?,22-,23-,25-/m0/s1 |
InChI Key |
DYQKGOBRZWMAHV-YTJMMMLMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Molecular Mechanism of Protease Inhibition
Irreversible Covalent Inhibition Mechanism of Val-Arg-Pro-DL-Arg-Fluoromethylketone
Peptidyl fluoromethyl ketones (PFMKs) are a class of inhibitors that demonstrate a strong capacity to selectively inhibit serine and cysteine proteases. encyclopedia.pubnih.govresearchgate.net The mechanism of inhibition is generally irreversible and covalent in nature. nih.gov This process typically occurs in two steps: first, the inhibitor non-covalently and reversibly binds to the enzyme's active site. nih.gov This initial binding positions the reactive fluoromethylketone group in close proximity to a nucleophilic amino acid residue in the catalytic site of the protease. nih.gov
In the second step, a covalent bond is formed between the inhibitor and the enzyme. nih.gov For mono-fluoromethyl ketones (m-FMKs), such as the one in this compound, this often results in the formation of a stable thioether adduct, particularly with cysteine proteases. encyclopedia.pubnih.gov This covalent modification effectively and permanently inactivates the enzyme.
Role of the Fluoromethylketone Warhead in Enzyme Adduct Formation
The key to the inhibitory action of this compound is the fluoromethylketone (FMK) moiety, often referred to as a "warhead". researchgate.net The presence of the fluorine atom, an electron-withdrawing group, significantly increases the electrophilicity of the adjacent carbonyl carbon. nih.govresearchgate.net This makes the carbonyl group highly susceptible to nucleophilic attack by residues in the enzyme's active site, such as the thiol group of a cysteine or the hydroxyl group of a serine. encyclopedia.pubresearchgate.net
For mono-fluoromethyl ketones interacting with cysteine proteases, the formation of the enzyme adduct can proceed through a two-step mechanism. nih.gov This involves an initial attack by the cysteine thiolate on the carbonyl carbon to form a hemithioketal intermediate. encyclopedia.pubnih.gov This is followed by a rearrangement that results in the displacement of the fluoride (B91410) ion and the formation of a stable, covalent thioether linkage between the inhibitor and the enzyme. encyclopedia.pubnih.gov
Active Site Interactions and Substrate Mimicry of this compound
The peptidyl portion of this compound (Val-Arg-Pro-DL-Arg) serves as a recognition motif, mimicking the natural substrate of the target protease. encyclopedia.pubresearchgate.net This substrate mimicry is crucial for the inhibitor's specificity and potency, guiding it to the correct enzyme. The amino acid sequence allows for specific interactions with the substrate-binding pockets (S-sites) of the protease.
The specificity of protease inhibitors is largely determined by the amino acid at the P1 position, which is the residue immediately preceding the cleavage site in a substrate. encyclopedia.pubnih.gov In the case of this compound, the P1 residue is Arginine (Arg). This indicates that the inhibitor is designed to target proteases that preferentially bind and cleave substrates with an arginine residue at the P1 position. The positively charged guanidinium (B1211019) group of the arginine side chain is a key feature for recognition by the S1 binding pocket of the target protease. nih.gov The development of covalent chemical ligands that can react with arginine residues is an area of active research. researchgate.net
The S1 binding pocket of the target protease is specifically adapted to accommodate the P1 arginine residue. The binding is stabilized by a network of molecular interactions. These typically include hydrogen bonds between the guanidinium group of the arginine and specific residues within the S1 pocket, such as aspartic acid, which can form a salt bridge with the positively charged arginine. nih.gov For instance, in some proteases, the S1 pocket is lined with residues that can form hydrogen bonds with the P1 residue's side chain, such as the interaction between a P1 Gln and His168 and Thr148 in one example. researchgate.net The hydrophobic part of the arginine side chain can also engage in van der Waals interactions with hydrophobic residues in the pocket. frontiersin.org This combination of electrostatic and hydrophobic interactions ensures a high degree of affinity and specificity for the inhibitor. nih.gov
Comparative Analysis of Fluoromethylketone Chemistry with Other Protease Inhibitor Chemistries
The fluoromethylketone (FMK) chemistry offers several advantages over other types of protease inhibitor warheads.
| Warhead Chemistry | Characteristics | Selectivity |
| Fluoromethylketone (FMK) | Forms stable covalent adducts. The reactivity can be tuned by the degree of fluorination (mono-, di-, or tri-fluoro). encyclopedia.pub | Generally high selectivity, especially for cysteine and serine proteases. encyclopedia.pubnih.gov Mono-FMKs are less reactive towards general bionucleophiles compared to chloromethyl ketones. nih.govmdpi.com |
| Chloromethylketone (CMK) | Highly reactive electrophiles. mdpi.com | Often less selective than FMKs, leading to potential off-target reactions. mdpi.com |
| Aldehydes | Form reversible hemiacetal adducts with serine or cysteine residues. researchgate.net | Can exhibit good specificity, but the reversible nature may lead to shorter duration of inhibition. |
| Epoxides | React with nucleophiles in the active site to form a covalent bond. researchgate.net | Can be potent and selective inhibitors, particularly for cysteine proteases. |
| Vinyl Sulfones | Act as Michael acceptors, forming covalent bonds with nucleophilic residues. researchgate.net | Can be highly selective and potent irreversible inhibitors. |
The mono-fluoromethylketone group, in particular, demonstrates a favorable balance of reactivity and selectivity. It is reactive enough to form a covalent bond with the target enzyme but is generally less prone to non-specific reactions with other biological nucleophiles, such as glutathione, when compared to the more reactive chloromethyl ketones. nih.gov This enhanced selectivity contributes to a more favorable profile for a potential therapeutic agent. Furthermore, di- and tri-fluoromethylketones can act as transition-state analogs, forming stable gem-diols that mimic the tetrahedral intermediate of peptide bond hydrolysis, leading to potent competitive inhibition. nih.gov
Target Enzyme: Malt1 Paracaspase
Structural Homology of MALT1 to Classical Caspases
MALT1 is classified as a paracaspase due to its sequence homology with caspases, a family of cysteine-aspartic proteases known for their role in apoptosis. pnas.orgnih.gov The C-terminal region of MALT1 contains a domain that adopts a three-dimensional fold nearly identical to that of classical caspases, featuring a central six-stranded β-sheet surrounded by α-helices. pnas.orgnih.govresearchgate.net
Despite this structural similarity, there are significant differences. Unlike caspases, which specifically cleave substrates after aspartate residues, MALT1 is an arginine-specific protease. pnas.orgnih.gov The active and mature form of the MALT1 paracaspase domain remains a single, uncleaved polypeptide, whereas caspases typically require cleavage for full activation. pnas.orgresearchgate.net Furthermore, the substrate-binding pocket of MALT1 is distinct from that of caspases to accommodate the larger arginine side chain. nih.gov While MALT1 shares a caspase-like fold, these differences in substrate specificity and activation mechanism distinguish it as a paracaspase. pnas.orgnih.gov
Dimerization and Activation Mechanism of MALT1
The activation of MALT1's proteolytic activity is a critical step in its function. Upon antigen receptor stimulation in lymphocytes, MALT1 is recruited into a high-molecular-weight complex known as the CBM signalosome, which consists of CARD11 (CARMA1), BCL10, and MALT1. researchgate.netpnas.org This recruitment is induced by protein kinase C (PKC)-dependent phosphorylation of CARMA1. aacrjournals.org
Proximity induced by the formation of the CBM complex leads to the dimerization of MALT1 molecules. researchgate.netresearchgate.netnih.gov Similar to initiator caspases, MALT1 is active as a homodimer. pnas.orgnih.gov The dimerization interface is formed by the β6 strand and the α5 helix of each protomer. researchgate.net This dimerization is essential for its catalytic activity, as it brings the active site residues into the correct conformation for substrate binding and cleavage. pnas.orgnih.gov However, unlike some caspases, dimerization alone may not be sufficient for full activity, and the presence of a substrate or an inhibitor like Val-Arg-Pro-DL-Arg-Fluoromethylketone appears to lock the enzyme in its active dimeric state. pnas.orgnih.gov
Role of MALT1 in Cellular Signaling Pathways
MALT1 is a pivotal mediator in multiple signaling pathways, primarily those leading to inflammation and immune responses. Its function is crucial for both the innate and adaptive immune systems. researchgate.net
MALT1 plays a central role in the activation of the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of genes involved in inflammation, immunity, and cell survival. nih.govashpublications.org MALT1 functions in two distinct ways to promote NF-κB signaling:
Scaffolding Function: MALT1 acts as a scaffold to recruit downstream signaling proteins. researchgate.netresearchgate.net Upon activation, the CBM complex recruits the E3 ubiquitin ligase TRAF6. nih.govresearchgate.net TRAF6 then mediates the K63-linked polyubiquitination of several targets, including itself and the IKK complex regulatory subunit (NEMO), leading to the activation of the IKK complex. nih.gov The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation and allowing NF-κB to translocate to the nucleus and activate gene expression. researchgate.netpnas.org
Proteolytic Function: The protease activity of MALT1 further amplifies and sustains NF-κB activation by cleaving and inactivating negative regulators of the pathway. nih.govmdpi.com Known substrates that are cleaved to enhance NF-κB signaling include A20 (TNFAIP3), CYLD, and RelB. nih.govmdpi.compnas.org By removing these inhibitory proteins, MALT1 ensures a robust and prolonged NF-κB response. aacrjournals.orgpnas.org
MALT1 is essential for the activation of lymphocytes, including T cells and B cells, following antigen receptor engagement. nih.govashpublications.orgresearchgate.net MALT1-deficient mice show severe defects in T and B cell activation, proliferation, and cytokine production. ashpublications.org The enzyme is critical for signaling downstream of the T cell receptor (TCR) and B cell receptor (BCR). aacrjournals.orgnih.gov
The role of MALT1 extends to other immune cells as well. It is involved in the activation of mast cells, natural killer (NK) cells, and myeloid cells. nih.govresearchgate.net For instance, in mast cells, MALT1 is required for the secretion of pro-inflammatory cytokines like TNF-α and IL-6 following FcεRI stimulation. aacrjournals.orgnih.gov Furthermore, MALT1 activity is necessary for the development of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity. nih.gov
Enzymatic Substrates and Cleavage Specificity of MALT1
MALT1 is a cysteine protease with a strict specificity for cleaving substrates C-terminal to an arginine residue (P1 position). nih.gov The optimal cleavage sequence has been investigated, and it is known that a peptide length of at least four amino acids is required for efficient hydrolysis. nih.gov The compound this compound is based on an optimal substrate sequence. nih.govglpbio.com
MALT1's proteolytic activity targets a select group of proteins, thereby modulating various cellular processes. The cleavage of these substrates often results in their inactivation or altered function, which typically serves to promote signaling pathways initiated by MALT1.
Table 1: Known Substrates of MALT1 Paracaspase
| Substrate | Cleavage Site | Cellular Function of Substrate | Consequence of Cleavage |
|---|---|---|---|
| A20 (TNFAIP3) | After Arg439 | Negative regulator of NF-κB signaling; deubiquitinating enzyme. aacrjournals.org | Inactivation of its NF-κB inhibitory function, leading to amplified signaling. aacrjournals.org |
| BCL10 | After Arg228 | Adaptor protein in the CBM complex. nih.gov | May be involved in regulating T-cell adhesion to fibronectin. aacrjournals.orgnih.gov |
| CYLD | After Arg324 | Negative regulator of NF-κB and JNK signaling; deubiquitinating enzyme. aacrjournals.orgnih.gov | Inactivation and subsequent proteasomal degradation, promoting NF-κB signaling. nih.gov |
| RelB | After Arg85 | Atypical NF-κB family member that can inhibit canonical NF-κB activation. pnas.org | Proteasomal degradation of the cleaved RelB, leading to enhanced canonical NF-κB activation. nih.govpnas.org |
| Regnase-1 | Multiple sites | RNAse that degrades mRNAs of inflammatory genes. researchgate.net | Regulation of mRNA stability. researchgate.net |
| Roquin-1/2 | Multiple sites | E3 ubiquitin ligase and post-transcriptional repressor of ICOS and other mRNAs. researchgate.net | Regulation of mRNA stability and T-cell differentiation. researchgate.net |
| HOIL-1 (RBCK1) | After Arg241 | Component of the linear ubiquitin chain assembly complex (LUBAC). researchgate.net | Regulation of NF-κB signaling. researchgate.net |
| MALT1 | After Arg149 | Autoprocessing. nih.gov | The exact consequences are still being investigated but may affect NF-κB target gene expression. nih.gov |
This table summarizes some of the key substrates of MALT1. The cleavage of these proteins by MALT1 highlights its role in fine-tuning immune signaling and cellular responses.
Compound Information
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Z-Val-Arg-Pro-Arg-fluoromethylketone (z-VRPR-fmk) |
| Val-Arg-Pro-Arg |
| MALT1 |
| CARD11 (CARMA1) |
| BCL10 |
| TRAF6 |
| IκB |
| NEMO (IKKγ) |
| A20 (TNFAIP3) |
| CYLD |
| RelB |
| TNF-α |
| IL-6 |
| Regnase-1 |
| Roquin-1/2 |
Biological Activities and Preclinical Investigations of Val Arg Pro Dl Arg Fluoromethylketone
In Vitro Studies on Cellular Processes
Laboratory-based studies using cell cultures have been instrumental in elucidating the molecular mechanisms through which Z-VRPR-FMK exerts its effects on cancer cells.
Z-VRPR-FMK has demonstrated notable anti-proliferative activity in cancer cell lines. evitachem.commedchemexpress.commedchemexpress.com Research has shown that treatment with this compound can effectively inhibit the growth of diffuse large B-cell lymphoma cells. nih.gov Specifically, in studies involving the ABC-like DLBCL cell line OCI-LY10, Z-VRPR-FMK was found to inhibit cell proliferation. nih.govmedchemexpress.com This inhibitory effect is a direct consequence of its function as a MALT1 inhibitor, which disrupts essential signaling for cell growth. evitachem.comnih.gov
Table 1: Effect of Z-VRPR-FMK on OCI-LY10 Cell Proliferation
| Cell Line | Compound | Effect | Source |
|---|
The compound has also been shown to impede the movement and invasiveness of cancer cells. medchemexpress.commedchemexpress.commedchemexpress.com In studies on OCI-LY10 cells, treatment with Z-VRPR-FMK resulted in a significant decrease in cell mobility. nih.gov This effect on cell migration is linked to the compound's ability to suppress MALT1. The inhibition of MALT1 leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that play a critical role in the breakdown of the extracellular matrix, a process essential for tumor cell invasion and metastasis. nih.gov
Table 2: Effect of Z-VRPR-FMK on OCI-LY10 Cell Migration and Protein Expression
| Cell Line | Compound | Observed Effects | Source |
|---|---|---|---|
| OCI-LY10 | Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone | Decreased cell mobility | nih.gov |
Programmed cell death, or apoptosis, is a critical process for maintaining cellular homeostasis, and its dysregulation is a hallmark of cancer. nih.govmdpi.com Caspases, a family of cysteine proteases, are central executioners of apoptosis. nih.gov Peptidyl fluoromethylketones (FMKs) as a class are known to interact with such proteases. mdpi.comnih.gov
There are two primary apoptosis pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. mdpi.com Both pathways converge on the activation of effector caspases (like caspase-3 and -7) that dismantle the cell. mdpi.comnih.gov Related FMK inhibitors have been shown to modulate these pathways. For instance, Z-VAD-FMK, a broad-spectrum caspase inhibitor, can block apoptosis in various models. mdpi.com Another compound, Z-FA-fmk, selectively inhibits effector caspases but not initiator caspases like 8 and 10. nih.gov This selectivity allows researchers to dissect the specific roles of different caspases in apoptosis induced by various stimuli. nih.gov Furthermore, the FMK inhibitor Z-Val-Ala-Asp-CH2F has demonstrated protective effects in a model of pneumococcal meningitis by inhibiting apoptotic pathways initiated by inflammatory factors. nih.gov While studies focusing specifically on Z-VRPR-FMK's direct role in apoptosis are less detailed, the known function of MALT1 in pro-survival signaling suggests that its inhibition would logically favor the induction of programmed cell death in dependent cancer cells. nih.govcellsignal.com
In Vivo Preclinical Efficacy Studies (Non-Human Models)
Following promising in vitro results, the efficacy of Z-VRPR-FMK has been evaluated in animal models to understand its potential therapeutic effects in a whole-organism context.
In vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, have corroborated the anti-tumor activity of Z-VRPR-FMK. medchemexpress.eu In a model where nude mice were inoculated with OCI-LY10 cells, administration of Z-VRPR-FMK led to a significant inhibition of tumor growth. nih.govmedchemexpress.commedchemexpress.com The increase in tumor size was markedly slower in the group of mice treated with the compound compared to the control group that received a saline solution. nih.gov These findings provide strong preclinical evidence for the compound's ability to suppress tumor progression in a living system. nih.gov
Table 3: In Vivo Efficacy of Z-VRPR-FMK in OCI-LY10 Xenograft Model | Animal Model | Cell Line | Compound | Outcome | Source | | :--- | :--- | :--- | :--- | :--- | | BALB/c nude mice | OCI-LY10 | Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone | Inhibited the growth of xenografts | nih.govmedchemexpress.com | | | | Slower increase in tumor size compared to control | nih.gov | | | | Decreased expression of P65 protein | medchemexpress.com |
Beyond simply inhibiting tumor size, Z-VRPR-FMK has been shown to modulate the underlying molecular drivers of disease progression in preclinical models of DLBCL. nih.gov In the OCI-LY10 xenograft model, treatment with the compound not only slowed tumor growth but also led to decreased expression of the MALT1 protein itself. nih.gov This was accompanied by a reduction in the nuclear expression of the P65 protein, a subunit of the NF-κB complex, indicating suppression of this key pro-survival pathway. nih.govmedchemexpress.com Concurrently, the expression of MMP-2 and MMP-9 proteins was also significantly reduced in the treated tumors. nih.gov This demonstrates that Z-VRPR-FMK can inhibit the invasiveness of ABC-like DLBCL, suggesting its potential to not only control primary tumor growth but also to potentially limit metastasis. nih.gov In a broader context of related FMK inhibitors, compounds like Z-Val-Ala-Asp-CH2F have shown promise in non-cancer models, such as reducing neuronal cell death in a rabbit model of pneumococcal meningitis, highlighting the diverse therapeutic potential of this class of compounds. nih.gov
Modulation of Molecular and Cellular Pathways
Val-Arg-Pro-DL-Arg-Fluoromethylketone exerts its biological effects primarily through the inhibition of MALT1's proteolytic activity. nih.govnih.gov This inhibition disrupts critical signaling cascades that are essential for the activation and proliferation of certain immune cells and cancer cells.
Impact on NF-κB Activation and Downstream Effectors
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of immune and inflammatory responses, and its dysregulation is a hallmark of various cancers, particularly certain types of lymphoma. nih.govpnas.org this compound has been shown to be a potent inhibitor of NF-κB activation by targeting MALT1, a key component of the CBM (CARMA1-BCL10-MALT1) signalosome complex. nih.gov
The proteolytic activity of MALT1 is crucial for sustained NF-κB signaling. pnas.org It cleaves and inactivates several negative regulators of this pathway, including A20 (also known as TNFAIP3) and RelB. nih.govpnas.org By inhibiting MALT1, this compound prevents the degradation of these inhibitors. nih.govnih.gov Research has demonstrated that treatment of diffuse large B-cell lymphoma (DLBCL) cells with this compound leads to an increased expression of the A20 protein. nih.govnih.gov
Furthermore, the inhibition of MALT1 by this compound directly impacts the nuclear translocation of NF-κB subunits. Studies have shown a significant decrease in the nuclear expression of the p65 subunit of NF-κB in DLBCL cells and xenograft models treated with the compound. medchemexpress.comnih.govnih.gov This sequestration of p65 in the cytoplasm prevents it from initiating the transcription of its target genes.
The downstream consequences of this NF-κB inhibition are significant. Preclinical studies have reported a reduction in the expression of several NF-κB target genes that are critical for cell survival and proliferation. Notably, the production of pro-inflammatory and growth-promoting cytokines such as Interleukin-6 (IL-6) and Interleukin-10 (IL-10) is significantly reduced in activated B cell-like (ABC)-DLBCL cell lines upon treatment with the MALT1 inhibitor. pnas.org
Table 1: Effect of this compound on NF-κB Signaling Pathway Components
| Component | Effect of this compound | Cell/Model System |
| MALT1 Proteolytic Activity | Irreversibly Inhibited | In vitro cleavage assays |
| A20 Protein Levels | Increased | DLBCL cells |
| p65 Nuclear Translocation | Decreased | DLBCL cells and xenografts |
| IL-6 Production | Reduced | ABC-DLBCL cell lines |
| IL-10 Production | Reduced | ABC-DLBCL cell lines |
Influence on Matrix Metalloproteinase (MMP) Expression
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). nih.govnih.govwaocp.orgmdpi.comwaocp.org This process is essential for normal physiological events like tissue remodeling, but it is also co-opted by cancer cells to facilitate invasion and metastasis. The expression of several MMPs is known to be regulated by the NF-κB pathway.
Research has established a direct link between the inhibition of MALT1 by this compound and the reduced expression of specific MMPs. In studies involving DLBCL, treatment with the compound resulted in a significant decrease in the expression of both MMP2 and MMP9. nih.govnih.gov This effect is believed to be a downstream consequence of the inhibition of NF-κB activation, which is a key transcriptional regulator of these MMPs. nih.gov The downregulation of MMP2 and MMP9 is associated with a reduction in the invasive potential of cancer cells.
Table 2: Impact of this compound on Matrix Metalloproteinase Expression
| Matrix Metalloproteinase | Effect of this compound | Cell/Model System |
| MMP2 | Decreased Expression | DLBCL cells and xenografts |
| MMP9 | Decreased Expression | DLBCL cells and xenografts |
Broader Biological Implications within the Context of Paracaspase and Cysteine Protease Biology
The study of this compound provides valuable insights into the broader fields of paracaspase and cysteine protease biology. MALT1 is a member of the paracaspase family, which are structurally related to caspases, a well-known family of cysteine proteases that are central to apoptosis (programmed cell death). nih.govresearchgate.netnih.govconicet.gov.ar
However, there are fundamental differences between paracaspases and classical caspases. A key distinction lies in their substrate specificity. nih.govconicet.gov.ar Classical caspases cleave their substrates after an aspartate residue. In stark contrast, MALT1, as a paracaspase, exhibits a stringent specificity for cleaving substrates after an arginine residue. nih.govresearchgate.netconicet.gov.ar The design of this compound, with an arginine residue at the P1 position, reflects this unique substrate preference. nih.gov
Structurally, the catalytic domain of MALT1 shares a similar fold with caspases. nih.govnih.govdntb.gov.ua However, unlike caspases, which typically undergo proteolytic processing for activation, MALT1 is activated through dimerization within the CBM complex without requiring cleavage. nih.gov
This compound, as a specific inhibitor, serves as a critical tool to dissect the distinct biological roles of MALT1 from those of classical caspases. Its ability to selectively block MALT1-mediated NF-κB signaling without directly inducing apoptosis highlights the functional divergence of these two related cysteine protease families. This specificity allows researchers to probe the non-apoptotic, pro-inflammatory, and pro-survival functions of MALT1 in both normal immune responses and in pathological conditions like lymphoma.
Structure Activity Relationships Sar and Design Principles of Val Arg Pro Dl Arg Fluoromethylketone
Influence of Peptide Sequence on Inhibitory Potency and Selectivity
The peptide sequence of an inhibitor is paramount as it governs the recognition and binding to the enzyme's active site. Each amino acid residue interacts with a corresponding subsite (S-pocket) in the enzyme, and the compatibility of these interactions determines the inhibitor's potency and selectivity.
The inhibitory activity of a peptide is profoundly influenced by the amino acid residues at the P1, P2, P3, and P4 positions, which correspond to the four residues N-terminal to the cleavage site in a natural substrate.
P1 Arginine (Arg): The P1 residue is often the primary determinant of specificity for many proteases. For trypsin-like serine proteases, which cleave after basic amino acids, a P1 arginine or lysine (B10760008) is critical for anchoring the inhibitor in the S1 specificity pocket of the active site. The positively charged guanidinium (B1211019) group of arginine forms favorable electrostatic interactions with a negatively charged residue (typically aspartate) at the bottom of the S1 pocket.
P2 Proline (Pro): The inclusion of a proline residue at the P2 position introduces a rigid kink into the peptide backbone. researchgate.net This conformational constraint can reduce the flexibility of the inhibitor, pre-organizing it into a conformation that is favorable for binding and thereby reducing the entropic penalty upon binding. In some Val/Arg-rich peptides, the presence of proline has been shown to decrease toxicity. nih.gov Its unique structure can be a key component for biological activity. researchgate.net
P3 Arginine (Arg): The residue at the P3 position interacts with the S3 subsite of the target enzyme. A second arginine at this position can further enhance binding affinity through additional electrostatic or hydrogen bonding interactions, particularly if the S3 pocket has a complementary negatively charged or polar character. The net positive charge of the peptide, contributed by multiple arginine residues, can significantly improve antimicrobial activity in certain contexts. nih.gov
P4 Valine (Val): The P4 residue interacts with the S4 subsite, which is often a shallow, hydrophobic pocket on the enzyme surface. The hydrophobic side chain of valine is well-suited for this interaction. A hydrophobic part of a peptide is often a required structural element for its biological activity. researchgate.net
| Fluoromethylketone | C-terminus | Acts as an irreversible covalent "warhead" that reacts with an active site nucleophile (e.g., Serine, Cysteine). nih.gov | Forms a stable thioether linkage with cysteine residues in the active site of some proteases. nih.gov |
Role of N-terminal Protecting Groups (e.g., Carbobenzoxy, Z-)
In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at reactive functionalities like the N-terminal α-amino group. biosynth.comnih.gov The Carbobenzoxy (Z or Cbz) group is a widely used N-terminal protecting group. Its primary function is to block the nucleophilicity of the terminal amine, preventing it from participating in undesired coupling reactions during the synthesis of the peptide chain. biosynth.comresearchgate.net
Structural Insights from Co-crystallography and Computational Modeling
To fully understand how an inhibitor functions, it is crucial to visualize its interaction with the target enzyme at an atomic level. Techniques like X-ray co-crystallography and computational molecular modeling provide these insights, revealing the precise binding mode and the dynamic conformational changes that occur upon binding.
The Val-Arg-Pro-DL-Arg-Fluoromethylketone inhibitor is designed to act as a covalent inhibitor. nih.gov Its mechanism involves two stages: initial non-covalent binding followed by irreversible covalent bond formation.
Initial Recognition and Binding: The peptide portion of the inhibitor (Val-Arg-Pro-Arg) directs it to the active site of the target protease. The inhibitor binds in a substrate-like manner, with each of its P-site residues settling into the corresponding S-site pockets of the enzyme. The P1-arginine plays a crucial role here, with its positively charged side chain forming a strong salt bridge with an acidic residue (like aspartic acid) in the S1 specificity pocket. nih.gov
Covalent Bond Formation: Once the inhibitor is correctly positioned, the electrophilic fluoromethylketone (FMK) "warhead" is placed in close proximity to a key nucleophilic residue in the enzyme's active site, such as the hydroxyl group of serine or the thiol group of cysteine. nih.gov The nucleophile attacks the carbonyl carbon of the ketone, displacing the fluorine atom and forming a stable, irreversible covalent bond (e.g., a hemiketal or thioether linkage). nih.gov This covalent modification permanently inactivates the enzyme.
The interaction between an enzyme and a ligand is often not a rigid "lock-and-key" event but a dynamic process known as "induced fit". nih.gov The binding of the inhibitor can induce significant conformational changes in the enzyme's active site. nih.govpnas.org These structural rearrangements can optimize the alignment of catalytic residues, close the active site around the inhibitor to sequester it from the solvent, and stabilize the transition state for the covalent reaction. nih.gov
Computational and structural studies show that the binding of a ligand can trigger shifts in loops or domains surrounding the active site. nih.govpnas.org These changes are not random; they often represent movements along the enzyme's intrinsic dynamic pathways that are functionally important. pnas.org By trapping the enzyme in a closed, inactive conformation, the inhibitor effectively shuts down its catalytic cycle. nih.gov
Table 2: Structural and Mechanistic Insights into Inhibitor Binding
| Feature | Description | Implication for Inhibition |
|---|---|---|
| Binding Mechanism | Two-step process: Reversible binding followed by irreversible covalent modification. nih.gov | Results in potent and long-lasting inactivation of the target enzyme. |
| Ligand-Protein Interactions | The P1-Arginine forms key electrostatic interactions in the S1 pocket. The peptide backbone forms hydrogen bonds with the enzyme. | These interactions provide the specificity and initial binding affinity required for the covalent reaction. nih.gov |
| Covalent Warhead | The fluoromethylketone group is an electrophile that is attacked by an active site nucleophile (e.g., Cysteine or Serine). nih.gov | Forms a permanent covalent bond, leading to irreversible inhibition. nih.govnih.gov |
| Conformational Changes | The enzyme active site undergoes an "induced fit" upon inhibitor binding, often closing around the ligand. nih.govpnas.orgnih.gov | Optimizes the active site for the covalent reaction and stabilizes the enzyme-inhibitor complex. nih.gov |
Rational Design Strategies for Enhanced Inhibitor Potency and Specificity
The rational design of inhibitors derived from the this compound scaffold has been a key focus of research aimed at improving therapeutic potential. While the parent compound, often abbreviated as Z-VRPR-FMK, is a known irreversible inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase, its properties are not optimal for clinical applications. nih.govashpublications.orgnih.gov Notably, its efficacy is hampered by poor cell permeability, a characteristic attributed to the presence of two highly basic arginine residues in its tetrapeptide sequence. nih.gov
Research has therefore centered on systematic structure-activity relationship (SAR) studies to develop analogs with enhanced potency and better cellular penetration. These efforts are guided by an understanding of the MALT1 active site and the interactions with the inhibitor. nih.gov The fluoromethylketone (FMK) group acts as a "warhead," forming an irreversible covalent bond with the catalytic cysteine residue (Cys464) in the MALT1 active site. nih.gov The peptide sequence, in turn, is responsible for the inhibitor's specificity and binding affinity. nih.govnih.gov
Key Research Findings and Modifications
Detailed analysis of the MALT1 active site and its interaction with Z-VRPR-FMK has revealed that the P1 arginine residue is critical for binding. It forms multiple interactions with acidic residues within the P1 pocket of the enzyme. nih.gov In contrast, studies of MALT1 substrates and inhibitor co-crystal structures suggested that the P3 arginine is not essential and could be substituted to improve the inhibitor's properties. nih.gov
Based on these insights, researchers have rationally designed new substrate-mimetic MALT1 inhibitors by modifying the Z-VRPR-FMK template. One successful strategy involved replacing the P4 Valine and P3 Arginine positions. nih.gov For instance, a modified tripeptide inhibitor was developed where the Cbz (carboxybenzyl) capping group occupied a hydrophobic pocket normally taken by the P4 valine, leading to increased binding affinity. nih.gov This demonstrates a key principle in the rational design of these inhibitors: modifications that enhance interactions with specific pockets in the enzyme's active site can significantly improve potency.
The following table summarizes the in vitro potency of rationally designed inhibitors compared to the parent compound, Z-VRPR-FMK.
| Compound | Modification from Z-VRPR-FMK | In Vitro MALT1 Ki (nM) |
|---|---|---|
| Z-VRPR-fmk (Parent Compound) | N/A | 17.8 |
| Compound 2 (Tripeptide analog) | P4 Val and P3 Arg replaced; Cbz group occupies hydrophobic pocket | 5.8 |
The data clearly indicates that the rationally designed tripeptide analog (Compound 2) exhibits a significantly lower inhibition constant (Ki) compared to the original Z-VRPR-FMK. nih.gov This improved biochemical potency is a direct result of SAR-guided modifications that optimized the inhibitor's fit within the MALT1 active site. nih.gov These findings underscore the success of rational design strategies in enhancing the inhibitory capacity of compounds based on the this compound structure.
Synthetic Methodologies and Chemical Biology Approaches
Chemical Synthesis Routes for Peptidyl Fluoromethyl Ketones
The synthesis of peptidyl fluoromethyl ketones (PFMKs) is a challenging area of bioorganic chemistry, with a limited number of highly specialized routes available compared to other peptidyl ketones. mdpi.com These methods can be broadly categorized into solution-phase and solid-phase synthesis. mdpi.comnih.gov
A typical multi-step synthesis for a compound like Val-Arg-Pro-DL-Arg-Fluoromethylketone involves the sequential coupling of the constituent amino acids (Valine, Arginine, Proline, and Arginine). evitachem.com This process requires the protection of reactive functional groups on the amino acid side chains to prevent undesired side reactions during peptide bond formation. evitachem.com
Solution-Phase Synthesis: Early methods for PFMK synthesis were conducted entirely in solution. A common approach involves the coupling of a pre-formed carboxy-terminated peptide sequence with a fluoroalcohol, followed by oxidation of the alcohol to the desired ketone. rsc.org Oxidation can be achieved using various reagents, such as potassium dichromate or the Dess-Martin periodinane. rsc.org Another established solution-phase route begins with an N-protected amino acid, which is converted into a diazoketone. This intermediate is then brominated and subsequently fluorinated via a halogen-exchange reaction. mdpi.com
Solid-Phase Peptide Synthesis (SPPS): More contemporary and versatile methods utilize solid-phase peptide synthesis (SPPS), which simplifies purification by anchoring the growing peptide chain to a solid resin support. rsc.orgrsc.org Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is often employed. rsc.orgrsc.org The synthesis begins with the C-terminal amino acid fluoromethyl ketone unit attached to the resin, followed by the sequential addition of the remaining amino acids in the peptide chain. rsc.orgresearchgate.net This allows for the construction of diverse peptide sequences attached to the fluoromethylketone warhead. rsc.org
A general solid-phase strategy involves transforming the C-terminal amino acid, for instance, Fmoc-Asp(OtBu)-OH, into a diazoketone derivative. rsc.org This is then converted to a bromomethyl ketone with hydrobromic acid and subsequently to the fluoromethyl ketone using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). rsc.orgresearchgate.net After the full peptide is assembled, it is cleaved from the resin using acidic conditions, such as a trifluoroacetic acid (TFA) mixture. nih.gov
Strategies for Incorporating Fluoromethylketone Warheads into Peptides
The electrophilic fluoromethylketone (FMK) moiety, or "warhead," is crucial for the inhibitory activity of these compounds. mdpi.com Its incorporation into a peptide backbone is a key synthetic challenge that has been addressed through several strategic approaches. nih.govresearchgate.net The fluoromethyl ketone group enhances the electrophilicity of the carbonyl carbon, making it a target for nucleophilic attack by residues like cysteine or serine in an enzyme's active site. evitachem.commdpi.com
Key Incorporation Strategies:
Halogen Exchange: An early and fundamental method involves the displacement of a halide (typically bromide) with a fluoride ion. mdpi.com For example, a bromomethyl ketone intermediate, generated from a diazoketone, can be treated with a fluoride source like silver fluoride or TBAF to yield the desired fluoromethyl ketone. mdpi.comrsc.org
Direct Synthesis from Amino Acids: A prevalent strategy involves preparing an amino acid fluoromethyl ketone building block which is then incorporated into a peptide sequence. This often starts with an N-protected amino acid, such as Fmoc-Asp(OtBu)-OH, which is converted through diazoketone and bromomethyl ketone intermediates before the final fluorination step. researchgate.net
Use of Bifunctional Linkers: For solid-phase synthesis, particularly for amino acids that lack a side-chain functional group suitable for resin attachment, bifunctional linkers are employed. mdpi.comrsc.org These linkers are designed to anchor to the ketone group of the FMK on one end and to the solid support resin on the other, allowing for standard peptide elongation. mdpi.comrsc.org This approach facilitates the synthesis of a wide variety of PFMK sequences. rsc.org
The choice of strategy often depends on the specific amino acid at the P1 position (the residue directly attached to the warhead) and whether a solution-phase or solid-phase approach is used. researchgate.netmdpi.com
Development of Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of peptide-based inhibitors. For this compound, which acts as an inhibitor of the MALT1 paracaspase, analogs would be synthesized to probe the importance of each component of the molecule. evitachem.commedchemexpress.com
The design of analogs typically involves systematic modifications to the peptide backbone, the amino acid side chains, and the N-terminal protecting group. mdpi.commdpi.com
Peptide Sequence Modification: The amino acid at each position (P1, P2, P3, P4) plays a critical role in binding to the target enzyme's subpockets. mdpi.com For Val/Arg-rich peptides, the net positive charge and the presence of proline residues are known to significantly affect biological activity and toxicity. nih.gov Increasing the net charge from +4 to +6 has been shown to improve antimicrobial activity, while the inclusion of proline can reduce hemolytic toxicity. nih.gov In the context of MALT1 inhibitors, studies have shown that MALT1 cannot effectively cleave substrates shorter than tetrapeptides, indicating that analogs of Val-Arg-Pro-DL-Arg-FMK with fewer than four residues would likely be inactive. sci-hub.se
P1 Residue Importance: The P1 residue, which is Arginine in this case, is particularly crucial as it sits (B43327) adjacent to the electrophilic warhead and largely determines selectivity. mdpi.com
N-Terminal Group Modification: The N-terminal protecting group can also influence activity. For instance, in a series of elastase inhibitors, a Cbz (carbobenzyloxy) group at the N-terminus conferred greater potency than other groups like Boc (tert-butyloxycarbonyl). nih.gov
Incorporation of Unnatural Amino Acids: To improve properties such as metabolic stability, unnatural amino acids can be incorporated. nih.gov This can enhance resistance to proteolysis and, in some cases, improve biological activity. nih.gov
| Modification Type | Example Change | General Impact on Activity/Properties | Reference |
|---|---|---|---|
| Peptide Length | Shortening from tetrapeptide to tripeptide | Loss of activity against MALT1 | sci-hub.se |
| Net Charge | Increasing positive charge (e.g., from +4 to +6) | Can significantly improve antimicrobial activity | nih.gov |
| Proline Insertion | Replacing Glycine with Proline in a peptide sequence | May decrease antimicrobial activity but also reduce hemolytic toxicity | nih.gov |
| N-Terminal Group | Replacing Boc with Cbz | Can enhance inhibitory potency for certain proteases | nih.gov |
| Warhead Moiety | Replacing fluoromethylketone with an ethyl ketone | Abolishes covalent inhibition mechanism, leading to loss of activity | sci-hub.se |
Application as Chemical Probes in Activity-Based Profiling
Peptidyl fluoromethyl ketones are powerful tools in chemical biology, particularly as chemical probes for activity-based protein profiling (ABPP). nih.govnih.gov ABPP is a functional proteomic technology that uses small-molecule probes to assess the functional state of entire enzyme families directly in complex biological systems. mdpi.comwikipedia.orgnih.gov
An activity-based probe (ABP) typically consists of three key components: wikipedia.orgnih.gov
A Reactive Group (or "Warhead"): An electrophilic group that forms a covalent bond with a nucleophilic residue in the active site of a target enzyme. wikipedia.org In this compound, the FMK group serves as the warhead. evitachem.comsci-hub.se
A Binding Group: A recognition element that directs the probe to a specific class of enzymes. wikipedia.org The tetrapeptide sequence Val-Arg-Pro-Arg serves this purpose, providing specificity for its target.
A Reporter Tag: A group, such as a fluorophore (e.g., rhodamine) or an affinity handle (e.g., biotin), that allows for the detection, visualization, and/or enrichment of the labeled enzymes. wikipedia.orgyoutube.com
This compound itself is a potent irreversible inhibitor of MALT1 paracaspase. medchemexpress.com While the base compound is used for direct inhibition studies, it can be readily adapted into an ABP by attaching a reporter tag. medchemexpress.com The FMK warhead is well-suited for ABPP because it is reactive enough to label its target but generally more selective and less prone to off-target reactions than more reactive warheads like chloromethyl ketones. mdpi.comsci-hub.se
The application of such probes allows researchers to:
Profile Enzyme Activity: Monitor the functional status of proteases like MALT1 in cell lysates or living cells. nih.govyoutube.com
Identify Drug Targets: Discover and validate new therapeutic targets. nih.gov
Screen for Inhibitors: Use competitive ABPP to screen compound libraries for new enzyme inhibitors. youtube.com
By using a tagged version of this compound in an ABPP experiment, researchers could specifically label active MALT1, separate it from the thousands of other proteins in a cell, and quantify its activity levels under different conditions. youtube.comyoutube.com
Research Applications and Future Directions for Val Arg Pro Dl Arg Fluoromethylketone
Utility as a Biochemical Research Tool for Enzyme Characterization
Val-Arg-Pro-DL-Arg-Fluoromethylketone is a valuable asset for the biochemical characterization of proteases. Its function as an inhibitor is rooted in a two-step mechanism. First, the peptide sequence, Val-Arg-Pro-Arg, mimics the optimal substrate sequence for certain proteases that cleave after an arginine residue, such as the paracaspase MALT1. nih.gov This peptide backbone guides the inhibitor to the enzyme's active site.
Once positioned, the electrophilic fluoromethylketone "warhead" moiety reacts with a nucleophilic cysteine or serine residue within the catalytic center of the enzyme. evitachem.com This reaction forms a stable, covalent bond, leading to irreversible inhibition. nih.gov This permanent inactivation allows researchers to:
Confirm Proteolytic Activity: By using the inhibitor in an in vitro cleavage assay with a recombinant enzyme and a known substrate, researchers can confirm the enzyme's catalytic function in a dose-dependent manner. nih.gov
Study Enzyme Kinetics: The compound is employed in biochemical studies to probe the mechanisms of protease action and enzyme kinetics. evitachem.com
Identify and Characterize Novel Proteases: Its specificity can be used to distinguish the activity of MALT1 from other proteases in complex biological samples.
The cell-permeable nature of Z-VRPR-FMK further enhances its utility, enabling the study of enzyme function within living cells, not just in isolated, in vitro systems.
Application in Investigating Protease-Mediated Signaling Pathways
Protease signaling is an irreversible process where the cleavage of a substrate protein activates, inactivates, or modulates its function, thereby transmitting a signal. nih.gov this compound is instrumental in dissecting these pathways, particularly the ones mediated by MALT1.
MALT1 is a central component in signaling cascades that lead to the activation of NF-κB, a key regulator of immune responses and cell survival. nih.gov By using this compound as a specific blocker of MALT1's proteolytic function, researchers can precisely delineate which downstream events are dependent on MALT1's cleavage activity versus its non-catalytic scaffolding function. For instance, MALT1 is known to cleave and inactivate other signaling proteins like RelB and A20 to amplify and prolong the NF-κB response. nih.gov Applying the inhibitor and observing the prevention of this cleavage helps to solidify the role of MALT1's catalytic activity in this pathway. A study in a mouse model demonstrated that treatment with the inhibitor led to a decrease in the expression of p65, a subunit of NF-κB, further cementing its utility in studying this signaling axis. medchemexpress.com
Role in the Discovery and Development of Novel Protease Inhibitors
This compound holds a significant place in the history of drug discovery as the first identified MALT1 inhibitor. nih.gov Its design, based on the optimal substrate sequence of a plant metacaspase from Arabidopsis thaliana, established a foundational principle for targeting MALT1. nih.gov This compound serves as a crucial lead compound and a benchmark for the development of new therapeutic agents. evitachem.comchemimpex.com
The development of novel protease inhibitors often involves several strategies informed by the structure of early inhibitors like Z-VRPR-FMK:
Modifying the Peptide Backbone: Researchers can alter the amino acids at the P2, P3, and P4 positions (Pro, Arg, Val) to enhance specificity or to target other related proteases.
Optimizing the Warhead: While the fluoromethylketone is effective, research into other electrophilic warheads can lead to inhibitors with different reactivity profiles or improved safety. mdpi.com
Structure-Based Design: The success of this peptide-based inhibitor has spurred the development of a wide range of small molecule MALT1 inhibitors, many of which were designed to mimic its interaction with the enzyme's active site. medchemexpress.com
The table below showcases a selection of other MALT1 inhibitors, illustrating the active field of research that this compound helped pioneer.
| Inhibitor Name | Target | Activity (IC₅₀/Kᵢ) | Notes |
| Z-Val-Arg-Pro-DL-Arg-Fluoromethylketone | MALT1 | Potent inhibitor medchemexpress.commedchemexpress.com | First identified MALT1 inhibitor; irreversible. nih.gov |
| MALT1-IN-8 | MALT1 | IC₅₀: 2 nM | Potent MALT1 protease inhibitor. medchemexpress.com |
| (R)-MALT1-IN-3 | MALT1 | IC₅₀: 20 nM | Potent MALT1 protease inhibitor. medchemexpress.com |
| MALT1-IN-13 | MALT1 | IC₅₀: 1.7 µM | Covalently and irreversibly binds MALT1. medchemexpress.com |
| MALT1-IN-6 | MALT1 | Kᵢ: 9 nM | Potent MALT1 protease inhibitor with anticancer effects. medchemexpress.com |
This table is for illustrative purposes and represents a snapshot of compounds in development.
Theoretical Therapeutic Potential in MALT1-Associated Pathologies (Mechanistic Focus)
The inhibition of MALT1 by this compound has significant theoretical implications for treating diseases driven by aberrant MALT1 activity.
Certain types of cancer, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), are known to be "addicted" to the constitutive MALT1 signaling for their growth and survival. nih.govmedchemexpress.com The mechanistic basis for the therapeutic potential of this compound lies in its ability to shut down this oncogenic signaling. Research has shown that the inhibitor exhibits preferential cytotoxicity towards ABC-DLBCL cell lines. nih.gov In experiments using OCI-LY10 cells, a model for this type of lymphoma, the compound effectively inhibited cell proliferation and migration. medchemexpress.com
In the context of autoimmune disorders, the therapeutic rationale centers on MALT1's crucial role in T-cell activation. Inappropriate T-cell responses are a hallmark of autoimmunity. MALT1 inhibition by Z-VRPR-FMK has been shown to efficiently block T-cell activation and the subsequent secretion of pro-inflammatory cytokines like Interleukin-2 (IL-2). nih.gov By disrupting this process, the compound could theoretically quell the self-reactive immune responses that drive autoimmune conditions.
The role of MALT1 extends to broader inflammatory responses beyond autoimmunity. As a key amplifier of the NF-κB pathway, MALT1 is integral to the cellular response to inflammatory stimuli. nih.govevitachem.com The theoretical therapeutic application of this compound in this area is based on its ability to directly inhibit MALT1's catalytic function, thereby dampening the NF-κB signal and reducing the production of inflammatory mediators. nih.gov This provides a direct, mechanistic approach to controlling inflammation at a key signaling node.
The table below summarizes key research findings that support the compound's theoretical potential.
| Application Area | Cell/Model System | Key Finding | Reference |
| Lymphoid Malignancy | OCI-LY10 cells (ABC-DLBCL) | Inhibited cell proliferation and migration. | medchemexpress.com |
| Lymphoid Malignancy | Mouse xenograft model | Inhibited tumor growth and decreased p65 expression. | medchemexpress.com |
| Autoimmunity/Inflammation | Jurkat T-cells, human CTLs | Efficiently inhibited T-cell activation and IL-2 secretion. | nih.gov |
| General Research | In vitro cleavage assay | Irreversibly blocked MALT1 protease activity dose-dependently. | nih.gov |
Unexplored Biological Targets or Pathways Amenable to Inhibition by this compound or its Derivatives
While this compound is best known as a MALT1 inhibitor, its structure and mechanism suggest potential for broader applications and the exploration of new biological frontiers.
Other Human Paracaspases: The human genome may contain other, less-characterized paracaspases or proteases with a similar substrate specificity (cleavage after arginine). This compound could serve as a chemical probe to identify and characterize the function of these putative enzymes.
Metacaspases in Other Organisms: The inhibitor was originally based on the substrate for a plant metacaspase. nih.gov This suggests it or its derivatives could be potent inhibitors of metacaspases in other organisms, including pathogens, potentially opening avenues for developing novel anti-parasitic or anti-fungal agents.
Off-Target Protease Exploration: While considered specific, all inhibitors have the potential for off-target effects. A systematic screening of this compound against a broad panel of human proteases could uncover unexpected inhibitory activity. These "off-targets" could represent novel, unexplored therapeutic targets for diseases not currently associated with MALT1.
Derivative-Based Targeting: The tetrapeptide sequence Val-Arg-Pro-Arg is not unique to MALT1 substrates. By systematically modifying the P2, P3, and P4 positions of the peptide, a library of new inhibitors could be created. These derivatives could be tailored to inhibit other proteases that recognize a P1 arginine but have different requirements for the surrounding amino acids, thereby expanding the therapeutic utility of this chemical scaffold.
Methodological Advancements in Peptidyl Fluoromethylketone Research
The development and application of this compound are underpinned by broader methodological advancements in the field of peptidyl fluoromethylketone (PFMK) research.
Historically, peptidyl chloromethylketones (CMKs) were used as irreversible protease inhibitors. However, their high reactivity often led to a lack of selectivity and off-target effects. Current time information in Washoe County, US. The introduction of the fluoromethylketone moiety was a significant advancement. The intrinsic strength of the carbon-fluorine bond makes PFMKs less prone to non-specific reactions, resulting in greater selectivity for their target proteases. Current time information in Washoe County, US.nih.gov
Advancements in synthetic chemistry have been crucial. Both solution-phase and solid-phase synthesis methods have been developed and refined, allowing for the efficient production of a wide variety of PFMKs. Current time information in Washoe County, US.nih.gov This has enabled researchers to create libraries of these compounds to probe the substrate specificity of different proteases and to optimize inhibitor potency and selectivity. nih.gov For instance, an improved and expedient technique for the synthesis of peptidyl-fluoromethylketones has been described, which is based on the prior coupling of an aspartate fluoromethylketone to a linker and mounting it onto a resin. mdpi.com
Furthermore, the design of next-generation covalent inhibitors is an active area of research. This includes the development of reversible-covalent inhibitors, which combine the high potency of covalent binding with the potential for a better safety profile. nih.govmdpi.com The exploration of different electrophilic "warheads" beyond the standard fluoromethylketone is also underway to target other amino acid residues in the active sites of enzymes, further expanding the toolkit for designing highly specific protease inhibitors. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
